molecular formula C19H17N5O2S B3313253 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 946353-83-9

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B3313253
CAS No.: 946353-83-9
M. Wt: 379.4 g/mol
InChI Key: ICLFVZWWYYISES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of phenyl and pyridinyl groups through substitution reactions. The final step includes the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are meticulously controlled to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl or pyridinyl rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide
  • N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-5-yl)methyl]ethanediamide

Uniqueness

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide stands out due to its specific substitution pattern and the resulting chemical and biological properties. The position of the pyridinyl group significantly influences its reactivity and interaction with molecular targets, making it a unique compound for various applications.

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-18(21-10-13-6-8-20-9-7-13)19(26)22-17-15-11-27-12-16(15)23-24(17)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFVZWWYYISES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Reactant of Route 6
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.